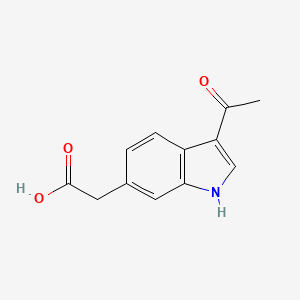

2-(3-acetyl-1H-indol-6-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(3-acetyl-1H-indol-6-yl)acetic acid |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-8(5-12(15)16)2-3-9(10)11/h2-4,6,13H,5H2,1H3,(H,15,16) |

InChI Key |

YATXGGHCNIWQJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Pertaining to 2 3 Acetyl 1h Indol 6 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-acetyl-1H-indol-6-yl)acetic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For a molecule like this compound, several logical disconnections can be proposed, highlighting different potential synthetic strategies.

Strategy A: Late-Stage C3 Acylation The most evident disconnection is at the C3-acetyl bond. This approach simplifies the target molecule to 2-(1H-indol-6-yl)acetic acid. This intermediate is a key building block, and its synthesis would be the initial focus. The final step would be a regioselective acylation at the C3 position, which is the most nucleophilic site on the indole (B1671886) ring. rsc.org This is a common and often high-yielding transformation.

Disconnection: C3-C(O)CH₃ bond

Synthons: Indole-6-acetic acid anion (nucleophile) and an acetyl cation (electrophile, CH₃CO⁺).

Reagents: 2-(1H-indol-6-yl)acetic acid and an acylating agent like acetyl chloride or acetic anhydride.

Strategy B: Side Chain Formation on a Pre-functionalized Indole Another strategic disconnection involves breaking the C6-CH₂COOH bond. This leads to a 3-acetyl-1H-indol-6-yl precursor, which would need to be functionalized to introduce the acetic acid side chain. This might involve a 6-halo-3-acetylindole intermediate, allowing for the introduction of the side chain via cross-coupling reactions or by conversion to an organometallic reagent followed by reaction with a two-carbon electrophile.

Disconnection: C6-CH₂COOH bond

Synthons: A 3-acetyl-indol-6-yl synthon (e.g., as an organometallic or halide) and a synthon for the carboxymethyl group (e.g., ⁺CH₂COOH).

Reagents: A 6-functionalized 3-acetylindole (B1664109) (e.g., 6-bromo-3-acetylindole) and reagents for chain elongation, such as ethyl bromoacetate (B1195939) followed by hydrolysis.

Strategy C: Indole Ring Construction A more fundamental disconnection involves the bonds that form the indole ring itself. The Fischer indole synthesis is a powerful tool for this purpose. cdnsciencepub.comorgsyn.org This strategy would involve reacting a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde that contains the precursor to the C2 and C3 parts of the indole ring. To obtain the desired substitution pattern, one could start with (4-(carboxymethyl)phenyl)hydrazine and react it with a four-carbon aldehyde or ketone that would also provide the acetyl group precursor.

Disconnection: Indole ring C-N and C-C bonds.

Precursors: A substituted phenylhydrazine (e.g., (4-(carboxymethyl)phenyl)hydrazine) and a carbonyl compound.

Each of these strategies presents its own set of advantages and challenges concerning regioselectivity, functional group compatibility, and the availability of starting materials. Strategy A is often the most direct for this type of target due to the inherent reactivity of the indole C3 position.

Established Synthetic Routes for Indole-6-yl Acetic Acid Derivatives

Alkylation Strategies for Indole Ring Functionalization

Direct C-H alkylation at the C6 position of an unsubstituted indole is challenging due to the preferential reactivity at C3. Therefore, synthesis typically begins with a pre-functionalized benzene (B151609) ring or a starting material that directs the formation of the 6-substituted indole.

The Fischer indole synthesis is a widely used and versatile method. cdnsciencepub.com It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize a 6-substituted indole acetic acid, one could start with a para-substituted phenylhydrazine, such as (4-cyanomethylphenyl)hydrazine or (4-(ethoxycarbonylmethyl)phenyl)hydrazine, and react it with a suitable carbonyl compound like pyruvic acid, followed by decarboxylation and any necessary functional group manipulations.

Another powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions . Starting with a commercially available 6-bromoindole (B116670), various two-carbon units can be introduced.

| Coupling Reaction | Reagents and Conditions | Resulting Intermediate |

| Sonogashira Coupling | Terminal alkyne (e.g., trimethylsilylacetylene), Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynylindole |

| Heck Coupling | Alkene (e.g., ethyl acrylate), Pd catalyst, base | 6-(2-ethoxycarbonylvinyl)indole |

| Suzuki Coupling | Organoboron reagent, Pd catalyst, base | Functionalized 6-aryl or 6-alkenyl indole |

These intermediates can then be converted to the acetic acid side chain through established chemical transformations.

Carboxylic Acid Functionalization and Chain Elongation Techniques

Once a suitable functional group is in place at the C6 position, it can be elaborated into the acetic acid moiety.

From a 6-cyano or 6-cyanomethyl group: The most direct route involves the hydrolysis of a nitrile. A 6-bromoindole can be converted to 6-cyanoindole (B17180) via Rosenmund–von Braun reaction (CuCN) or a palladium-catalyzed cyanation. The resulting nitrile can be hydrolyzed to the carboxylic acid. If a 6-(cyanomethyl)indole is formed, hydrolysis directly yields the desired acetic acid.

From a 6-formylindole: A 6-formylindole can undergo a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate (B1237965) reagent (e.g., triethyl phosphonoacetate) to yield an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester provides the acetic acid side chain.

From a 6-ethynylindole: An intermediate from a Sonogashira coupling can be hydrated to form a 6-acetylindole. This can then be converted to the acetic acid via, for example, the Willgerodt-Kindler reaction or haloform reaction followed by chain elongation.

Synthetic Approaches for the 3-Acetylindole Moiety within the Indole Core

The introduction of an acetyl group at the C3 position is a key step in the synthesis of the target molecule. The electron-rich nature of the indole ring, particularly at C3, makes it highly susceptible to electrophilic substitution. rsc.org

Acylation Reactions at the Indole C3 Position

Friedel-Crafts acylation is the most common method for introducing an acyl group onto an indole ring. researchgate.net This reaction typically involves treating the indole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. A variety of catalysts can be employed to modulate the reactivity and conditions.

| Catalyst | Acylating Agent | Conditions | Notes |

| Tin(IV) chloride (SnCl₄) | Acetic anhydride | Mild conditions, often used for sensitive substrates | Provides good yields of the 3-acetylindole. researchgate.net |

| Zinc chloride (ZnCl₂) | Acetic anhydride | Higher temperatures may be required | A classic and cost-effective Lewis acid. researchgate.net |

| Indium(III) chloride (InCl₃) | Acetic anhydride | Can be used in catalytic amounts | Offers a milder alternative to stronger Lewis acids. researchgate.net |

| Aluminum chloride (AlCl₃) | Acetyl chloride | Highly reactive, can lead to side products | Requires careful control of stoichiometry and temperature. researchgate.net |

Another approach involves the reaction of an indolylmagnesium halide (a Grignard reagent prepared from indole and an alkylmagnesium halide) with acetyl chloride. researchgate.net This method avoids the use of strong Lewis acids but requires anhydrous conditions.

Selective Introduction of Acetyl Groups on Indole Rings

While C3 acylation is electronically favored, the N-H proton of indole is acidic and can react under certain conditions. The selectivity between N-acylation and C3-acylation is highly dependent on the reaction conditions. nih.gov

C3-Selectivity (Kinetic Control): Friedel-Crafts conditions using Lewis acids strongly favor electrophilic substitution on the pyrrole (B145914) ring, leading exclusively to the C3-acylated product. The indole acts as a neutral nucleophile in this case.

N1-Selectivity (Thermodynamic Control): In the presence of a strong base (like NaH), the indole is deprotonated to form the indolide anion. youtube.com This anion is nucleophilic at the nitrogen atom, and reaction with an acylating agent typically yields the N-acetylindole.

Diacylation and Selective Deacylation: Sometimes, reaction conditions can lead to the formation of 1,3-diacetylindole. researchgate.netresearchgate.net The N-acetyl group is an amide and can be selectively hydrolyzed under basic conditions (e.g., KOH in aqueous methanol) to yield the desired 3-acetylindole. researchgate.net This provides an alternative route to the C3-functionalized product.

For the synthesis of this compound, the acylation would be performed on the 2-(1H-indol-6-yl)acetic acid intermediate (likely as its ester to protect the carboxylic acid). The electron-withdrawing nature of the ester group at C6 would slightly deactivate the benzene ring but is not expected to significantly alter the strong preference for acylation at the C3 position.

Convergent and Divergent Synthesis of this compound and its Precursors

The strategic construction of complex molecules like this compound can be approached through both convergent and divergent synthetic designs. These strategies offer distinct advantages in terms of efficiency, flexibility, and the ability to generate molecular libraries.

A convergent synthesis would involve the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a plausible convergent strategy would involve the synthesis of two main precursors: a pre-functionalized indole core and the acetic acid side chain moiety.

Fragment 1: The Indole Core: A 3-acetyl-6-bromo-1H-indole could be synthesized. The bromine atom at the 6-position serves as a versatile handle for late-stage introduction of the acetic acid group. The 3-acetyl group can be introduced via Friedel-Crafts acetylation of a suitable 6-bromoindole precursor. researchgate.net

Fragment 2: The Acetic Acid Moiety: A reagent suitable for cross-coupling, such as a protected form of a vinyl Grignard reagent or a boronic acid derivative, would be prepared to introduce the two-carbon acid side chain.

The final step would involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) to link the acetic acid side chain (or its precursor) to the C-6 position of the indole core, followed by any necessary deprotection or functional group manipulation.

A divergent synthesis , conversely, begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds, including the target molecule. This approach is particularly valuable for structure-activity relationship (SAR) studies.

A potential divergent strategy could start with a 6-substituted indole, such as methyl (1H-indol-6-yl)acetate. This common precursor could then be subjected to various functionalization reactions.

C-3 Acetylation: Direct Friedel-Crafts acetylation at the C-3 position would yield the desired this compound methyl ester. researchgate.net

Alternative C-3 Functionalization: The same precursor could be subjected to other C-3 functionalization reactions, such as Vilsmeier-Haack formylation or Mannich reactions, to generate a library of diverse derivatives.

Side-Chain Modification: The ester group of the acetic acid side chain could be hydrolyzed, amidated, or reduced to create further structural diversity.

This divergent approach allows for the efficient production of the target compound alongside a range of analogues from a single, readily accessible starting material.

Modern Synthetic Techniques Applicable to the Synthesis of Acetyl Indole Acetic Acid Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the synthesis of complex indole derivatives, emphasizing speed, efficiency, and sustainability. openmedicinalchemistryjournal.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Several hours | 5-15 minutes | Often significant | nih.gov |

| Palladium-Catalyzed Heterocyclization | 12-24 hours | 10-30 minutes | Variable, but cleaner reaction | mdpi.com |

| Condensation Reactions | 6-12 hours | 10-20 minutes | Generally higher yields | researchgate.net |

| Named Reactions (General) | Hours to days | Minutes | Improved yield and quality | ajrconline.org |

Catalytic Methods in Indole Ring Construction and Functionalization

Catalysis is at the heart of modern organic synthesis, offering mild and selective ways to construct and functionalize the indole nucleus. Transition-metal catalysis, in particular, has revolutionized the synthesis of substituted indoles.

Indole Ring Construction: Palladium- and copper-catalyzed reactions are widely used for the initial formation of the indole ring. For instance, the Larock indole synthesis, a palladium-catalyzed annulation of ortho-iodoanilines and alkynes, provides a powerful route to polysubstituted indoles. Similarly, intramolecular C-H activation and cyclization reactions offer atom-economic pathways to the indole core. organic-chemistry.org

Indole Ring Functionalization: Direct C-H functionalization has become a preferred strategy for introducing substituents onto a pre-formed indole ring, avoiding the need for pre-functionalized starting materials.

C-3 Functionalization: The C-3 position of indole is nucleophilic and readily undergoes electrophilic substitution. However, modern catalytic methods offer more sophisticated transformations. Rhodium(II)-catalyzed reactions with diazo compounds can selectively introduce alkyl acetate (B1210297) groups at the C-3 position, a key transformation for building the acetic acid side chain if the synthesis were planned differently. nih.gov

C-6 Functionalization: Functionalizing the benzene ring of the indole nucleus, such as at the C-6 position, is more challenging due to the lower reactivity compared to the pyrrole ring. Palladium-catalyzed C-H arylation, often using directing groups, can achieve regioselective functionalization at positions like C-4 or C-7. nih.gov While direct C-6 functionalization remains a challenge, strategies involving the coupling of a 6-haloindole with a suitable partner are highly effective and common. Chiral phosphoric acids have also been used as catalysts in enantioselective aza-Friedel-Crafts reactions to construct tetrasubstituted carbon centers on side chains attached to the indole ring. acs.org

| Catalyst System | Target Position | Transformation Type | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Ring Formation | Annulation of anilines and alkynes/aldehydes | organic-chemistry.org |

| Copper (e.g., CuI) | Ring Formation | Cyclization of 2-ethynylaniline (B1227618) derivatives | organic-chemistry.org |

| Rhodium (e.g., Rh₂(S-NTTL)₄) | C-3 | Enantioselective C-H alkylation with diazoesters | nih.gov |

| Palladium/Directing Group | C-4 / C-7 | Regioselective C-H arylation | nih.gov |

| Chiral Phosphoric Acid | Side Chain | Enantioselective aza-Friedel-Crafts alkylation | acs.org |

Green Chemistry Approaches to Indole Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. benthamdirect.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Many modern techniques, such as microwave synthesis and catalysis, are inherently "greener" than traditional methods. tandfonline.com

Key green chemistry strategies applicable to indole synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids. openmedicinalchemistryjournal.combenthamdirect.com Several multi-component reactions for preparing 3-substituted indoles have been successfully carried out in water. openmedicinalchemistryjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent medium reduces waste and simplifies purification. The use of a reusable solid acid catalyst like Cellulose Sulfuric Acid under solvent-free conditions has been reported for indole derivative synthesis. openmedicinalchemistryjournal.com

Multi-Component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which enhances atom economy and procedural efficiency. benthamdirect.comresearchgate.net This is a powerful strategy for rapidly building molecular complexity.

Use of Recyclable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused minimizes waste and cost. benthamdirect.comresearchgate.net

The adoption of these green methodologies not only makes the synthesis of compounds like this compound more sustainable but also often leads to improved reaction efficiency and safety. benthamdirect.com

| Green Chemistry Principle | Specific Application in Indole Synthesis | Advantage | Reference |

|---|---|---|---|

| Waste Prevention | Multi-component reactions (MCRs) | High atom economy, fewer steps | benthamdirect.com |

| Safer Solvents & Auxiliaries | Using water or ionic liquids as reaction media | Reduced toxicity and environmental impact | openmedicinalchemistryjournal.com |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times and energy consumption | tandfonline.comtandfonline.com |

| Catalysis | Use of reusable solid acid or nanocatalysts | Catalyst can be recovered and reused, reducing waste | openmedicinalchemistryjournal.combenthamdirect.com |

| Designing for Degradation | - | - | - |

| Real-time analysis for Pollution Prevention | - | - | - |

Advanced Computational Chemistry and Theoretical Studies of 2 3 Acetyl 1h Indol 6 Yl Acetic Acid

Quantum Mechanical Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental tools for elucidating the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of compounds like 2-(3-acetyl-1H-indol-6-yl)acetic acid.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron density distribution, which is key to understanding its chemical behavior. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, QM methods are used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely highlight the carbonyl oxygen of the acetyl group and the carboxylic acid group as regions of high negative potential, making them key sites for hydrogen bonding and other intermolecular interactions.

QM studies are also employed to predict spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be compared with experimental data from Fourier-Transform Infrared (FTIR) spectroscopy to confirm the molecular structure. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra.

Table 1: Key Parameters from Quantum Mechanical Studies and Their Significance

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |

Molecular Docking and Binding Mode Predictions for Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the structural basis of a compound's biological activity and for screening potential drug candidates. For an indole (B1671886) derivative like this compound, docking could be used to explore its binding potential against various known targets for this scaffold.

Studies on analogous indole compounds have identified several important protein targets, including:

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, making it a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdergipark.org.tr

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): These receptors are involved in various neurological processes, and their modulation is a strategy for treating depression and anxiety. mdpi.com

DNA Gyrase: An essential bacterial enzyme, making it a target for antibiotics. acs.org

Indoleamine 2,3-dioxygenase-1 (IDO1): An enzyme involved in immune tolerance, which is a target in cancer therapy. espublisher.com

The docking process involves placing the ligand into the active site of the protein and evaluating different binding poses using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. The results provide a static model of the ligand-protein complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the binding. nih.gov For this compound, the carboxylic acid group would be a prime candidate for forming strong hydrogen bonds or salt bridges with basic amino acid residues (like Arginine or Lysine) in a binding pocket.

Table 2: Illustrative Docking Results for an Indole Acetic Acid Scaffold

| Protein Target (PDB ID) | Potential Binding Interactions | Significance of Target |

| COX-2 | Hydrogen bonds with Arg120 and Tyr355; hydrophobic interactions in the active site channel. | Inhibition can reduce inflammation and pain. nih.gov |

| Serotonin Transporter (SERT) | Salt bridge with Asp98; π-cation interactions with key aromatic residues. | Inhibition is a primary mechanism for antidepressant drugs. researchgate.net |

| BACE1 | Hydrogen bonds with catalytic aspartate residues (Asp32, Asp228). | Inhibition reduces amyloid-β production, a target for Alzheimer's disease. researchgate.net |

| DNA Gyrase Subunit B | Hydrogen bonds with Asp79; water-mediated interactions. | Inhibition disrupts bacterial DNA replication, leading to antibacterial activity. acs.org |

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics

While molecular docking provides a valuable static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of both partners. researchgate.net

Starting from the best-docked pose, an MD simulation places the complex in a simulated physiological environment (typically a box of water molecules and ions) and calculates the atomic motions by integrating Newton's laws of motion. These simulations, often run for nanoseconds to microseconds, reveal how the ligand and protein adapt to each other.

Key analyses of MD trajectories include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the simulation. A stable, plateauing RMSD value suggests that the complex has reached equilibrium. dergipark.org.tr

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding. dergipark.org.tr

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, highlighting the most persistent and important interactions.

MD simulations are computationally intensive but provide a more realistic model of the binding event, helping to validate docking results and refine binding affinity calculations using methods like MM/PBSA or MM/GBSA. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized molecules. ijpsr.com

To develop a QSAR model for a series of indole acetic acid derivatives, the following steps are taken:

Data Set Collection: A set of molecules with known biological activities (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, surface area) that encode constitutional, physicochemical, electronic, and topological properties. ijpsr.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, yielding a q² value) and external validation (using a test set of molecules not included in model training, yielding a pred_r² value). ijpsr.com

For indole acetic acid derivatives, QSAR studies have identified key structural features that influence activity. For instance, studies on COX-2 inhibitors have shown that descriptors related to surface area and electronic properties are significant contributors to the model. ijpsr.com A successful QSAR model could guide the optimization of this compound by predicting which modifications would enhance its activity.

In Silico Screening and Virtual Library Design for Novel Derivatives

The knowledge gained from the computational methods described above can be leveraged for the discovery of new and more potent compounds. In silico screening and virtual library design are powerful strategies for this purpose.

Virtual Screening involves searching large databases of existing compounds (such as ZINC or Specs) to identify molecules that are likely to bind to a specific biological target. acs.org This can be done using ligand-based methods (searching for molecules with structural similarity to a known active compound like this compound) or structure-based methods (docking millions of compounds into the target's active site).

Virtual Library Design is a more focused approach. Starting with a core scaffold, such as the this compound framework, a virtual library of novel derivatives is created by systematically adding or modifying functional groups at various positions. For example, one could computationally explore different substituents on the indole nitrogen, replace the acetyl group with other functionalities, or alter the length of the acetic acid chain. This library of designed compounds can then be rapidly evaluated using docking and QSAR models to prioritize the most promising candidates for chemical synthesis and biological testing. This approach accelerates the drug discovery cycle by focusing laboratory efforts on compounds with the highest predicted potential. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives for 2 3 Acetyl 1h Indol 6 Yl Acetic Acid

Rational Design of High-Affinity and Selective Molecular Probes

A critical step in elucidating the biological function of a small molecule is the development of molecular probes to identify its cellular targets and understand its mechanism of action. The rational design of high-affinity and selective probes for 2-(3-acetyl-1H-indol-6-yl)acetic acid is a paramount future direction. This involves creating modified versions of the parent compound that can be used for target identification and validation. bohrium.com

Future research will likely focus on designing probes that incorporate reporter tags, such as fluorophores or biotin, without significantly disrupting the core structure responsible for biological activity. Computational modeling and structure-activity relationship (SAR) studies will be instrumental in determining the optimal positions for modification on the indole (B1671886) ring or the acetic acid side chain. bohrium.comrsc.org For instance, fluorescent probes can be designed based on the donor-π-acceptor (D-π-A) concept, where the indole scaffold can act as a part of the fluorophore system, enabling visualization of the molecule's distribution in living cells. researchgate.net

Another promising avenue is the development of photoaffinity probes. These probes are designed to be chemically inert until activated by light, at which point they form a covalent bond with their target protein. mdpi.com This technique allows for the direct identification of binding partners in a complex cellular environment. The design process would involve synthesizing derivatives of this compound with photoreactive groups, such as diazirines, strategically placed on the molecule. mdpi.com

Table 1: Hypothetical Molecular Probes for this compound

| Probe Type | Reporter/Reactive Group | Potential Application | Design Rationale |

|---|---|---|---|

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Cellular imaging, Target localization | Attachment via a linker to the acetic acid moiety to minimize steric hindrance at the indole core. |

| Affinity Probe | Biotin | Target pull-down and identification | Biotinylation allows for capture of the target protein-probe complex using streptavidin-coated beads. |

| Photoaffinity Probe | Diazirine | Covalent labeling of target proteins | Diazirine group provides photo-inducible reactivity for irreversible binding to the target. |

Integration with Systems Biology Approaches for Network Analysis

To understand the global cellular effects of this compound, its integration with systems biology approaches is essential. Techniques such as proteomics, transcriptomics, and metabolomics can provide a comprehensive view of the cellular response to the compound, moving beyond a single-target perspective. stevens.edu

A key future direction is the use of quantitative proteomics to analyze changes in protein expression in cells treated with this compound. acs.orgnih.gov This can reveal entire pathways and cellular networks that are modulated by the compound. For example, studies on the related molecule indole-3-acetic acid (IAA) have successfully used label-free quantitative proteomics to identify complex degradation pathways and cellular response networks in bacteria. acs.orgnih.govnih.gov A similar approach for this compound could identify not only its direct targets but also downstream effector proteins and compensatory mechanisms.

Furthermore, gene-to-metabolite network analysis can be employed to correlate changes in gene expression with alterations in the metabolome. bohrium.com This integrated multi-omics approach can provide a holistic understanding of the compound's impact on cellular metabolism and signaling cascades. nih.gov By analyzing these complex datasets, researchers can construct network models that predict the compound's mechanism of action and potential polypharmacological effects. ucla.edu

Table 2: Proposed Systems Biology Workflow for this compound

| Omics Platform | Experimental Approach | Data Output | Potential Insights |

|---|---|---|---|

| Proteomics | Label-Free Quantitative Mass Spectrometry | Differentially expressed proteins | Identification of modulated pathways and potential off-target effects. |

| Transcriptomics | RNA-Sequencing | Differentially expressed genes | Understanding of transcriptional regulation in response to the compound. |

| Metabolomics | LC-MS/MS | Altered metabolite levels | Elucidation of the impact on cellular metabolism and biosynthetic pathways. |

| Integration | Network Analysis | Integrated biological networks | Comprehensive model of the compound's mechanism of action. |

Development of Advanced Methodologies for Comprehensive Bioactivity Profiling

Determining the full spectrum of biological activities of this compound requires the use of advanced and comprehensive bioactivity profiling methods. High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for systematically testing the compound against large libraries of biological targets or in various cellular models. drugtargetreview.combmglabtech.com

Future research should employ phenotypic screening, where the compound is tested for its ability to induce specific cellular phenotypes without a preconceived target. biorxiv.org Morphological profiling, such as the Cell Painting assay, can capture hundreds of cellular features upon compound treatment, providing a rich dataset to predict the mode of action by comparing the compound's profile to those of reference compounds with known targets. biorxiv.org This unbiased approach is particularly valuable for discovering novel activities and targets. drugtargetreview.com

Another advanced methodology is activity-based protein profiling (ABPP), a chemical proteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. frontiersin.org Developing an ABPP probe based on the this compound scaffold could enable the identification of its target enzymes and provide insights into their activity in a physiological context.

Exploration of Chemoinformatic and Bioinformatic Tools for Structure-Based Discovery

Chemoinformatic and bioinformatic tools are indispensable for accelerating the discovery and optimization of bioactive compounds. frontiersin.org For this compound, these computational approaches can be leveraged for target prediction, lead optimization, and understanding structure-activity relationships.

A key future direction is the use of virtual screening to identify potential protein targets. nih.gov This can be achieved through ligand-based virtual screening, which searches for known targets of structurally similar compounds, or structure-based virtual screening (molecular docking), where the compound is computationally docked into the binding sites of a large number of protein structures. nih.govnih.gov Studies on other indole derivatives have successfully used these methods to identify novel inhibitors for various targets. bohrium.comnih.gov

Once a primary target is identified, molecular dynamics simulations can be used to study the stability of the compound-target complex and to elucidate the key molecular interactions. bohrium.com This information is crucial for the rational design of more potent and selective analogs. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of a series of related indole derivatives with their biological activity, guiding the synthesis of new compounds with improved properties. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(3-acetyl-1H-indol-6-yl)acetic acid, and how should data be interpreted?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like the acetyl and carboxylic acid moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the indole ring substitution pattern and verifying the acetic acid side chain. For electronic and vibrational properties, pair experimental FT-Raman with density functional theory (DFT) calculations to validate structural assignments . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Always cross-reference spectral data with computational models to resolve ambiguities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Wear fire-retardant clothing, nitrile gloves, and eye/face protection. Use respiratory equipment if handling powdered forms. Store in a cool, dry area away from oxidizers. In case of fire, employ CO₂ or dry chemical extinguishers and evacuate non-essential personnel . Ensure access to emergency eyewash stations and decontamination facilities. Regularly review regional regulatory classifications (e.g., GHS vs. non-GHS) to align with compliance requirements .

Q. How can researchers design a synthetic route for this compound?

- Methodological Answer : Start with 6-substituted indole derivatives. Introduce the acetyl group at the 3-position via Friedel-Crafts acylation using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃). For the acetic acid side chain, employ alkylation or hydrolysis of ester precursors. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like over-acetylated derivatives. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity via HPLC .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model molecular geometry, electrostatic potentials, and vibrational frequencies. Compare computed IR/Raman spectra with experimental data to validate structural assignments. Use molecular docking studies to predict biological activity if conflicting bioassay results exist. Address contradictions in solubility or stability by simulating solvent interactions (e.g., COSMO-RS) .

Q. What strategies optimize the synthesis of this compound for scalability and sustainability?

- Methodological Answer : Transition from batch to continuous-flow systems to enhance reaction control and yield. Use immobilized catalysts (e.g., zeolites) to reduce waste. Screen green solvents (e.g., cyclopentyl methyl ether) via Hansen solubility parameters. Monitor reaction kinetics in real-time using inline spectroscopy (e.g., UV-Vis, Raman). For scale-up, apply Quality by Design (QbD) principles to identify critical process parameters (CPPs) .

Q. How should researchers address conflicting data on the biological activity of this compound derivatives?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times, controls) to minimize variability. Use orthogonal validation methods (e.g., enzymatic assays vs. cell viability tests). Perform structure-activity relationship (SAR) studies to isolate the pharmacophore. For in vitro-to-in vivo extrapolation, employ physiologically based pharmacokinetic (PBPK) modeling. Cross-reference findings with structural analogs (e.g., indole-3-acetic acid derivatives) to identify trends .

Data Contradiction Analysis

Q. How to reconcile inconsistencies in regulatory classifications (e.g., GHS vs. non-GHS) for this compound?

- Methodological Answer : Review jurisdiction-specific guidelines (e.g., NITE in Japan vs. OSHA in the U.S.) and prioritize the most recent hazard assessments. Conduct in-house toxicity testing (e.g., Ames test for mutagenicity) if classifications conflict. Consult safety data sheets (SDS) from multiple suppliers and verify purity levels, as impurities may influence toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.